molecular formula C16H19OP B082830 Butyl diphenylphosphinite CAS No. 13360-94-6

Butyl diphenylphosphinite

Cat. No. B082830
CAS RN: 13360-94-6
M. Wt: 258.29 g/mol
InChI Key: VMUAFIWZWXGPGP-UHFFFAOYSA-N
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Description

Butyl diphenylphosphinite is a chemical compound with the linear formula C16H19OP . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Butyl diphenylphosphinite consists of 16 carbon atoms, 19 hydrogen atoms, and 1 phosphorus atom . The InChI representation of the molecule is InChI=1S/C16H19OP/c1-2-3-14-17-18 (15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 .

Scientific Research Applications

  • Use as a Reagent and Solvent

    A study by Iranpoor, Firouzabadi, and Azadi (2006) introduced a new diphenylphosphinite ionic liquid used as both a reagent and solvent. This liquid was effective in converting alcohols and ethers into alkyl bromides, thiocyanates, or isothiocyanates, demonstrating selective bromination and thiocyanation of alcohols (Iranpoor, Firouzabadi, & Azadi, 2006).

  • In Organic Light Emitting Diodes (OLEDs)

    Chang et al. (2013) synthesized heteroleptic Ir(III) complexes with phenyl diphenylphosphinite used in OLEDs. They achieved high efficiencies and stable white color output in OLEDs, showing the material's potential in advanced display technology (Chang et al., 2013).

  • For N-Alkylation Reactions

    Mukaiyama and Aoki (2005) reported the use of alkyl diphenylphosphinite in the N-alkylation of phthalimide, carboxamide, and sulfonamides, demonstrating its utility in organic synthesis (Mukaiyama & Aoki, 2005).

  • As a Ligand for Heterogeneous Catalysis

    Firouzabadi, Iranpoor, and Gholinejad (2009) introduced 2-aminophenyl diphenylphosphinite as a ligand for palladium-catalyzed Heck–Mizoroki reactions in water. This highlighted its role in facilitating environmentally friendly catalytic processes (Firouzabadi, Iranpoor, & Gholinejad, 2009).

  • In Asymmetric Grignard Cross-Coupling Reaction

    Iida and Yamashita (1988) used chiral diphenylphosphine and diphenylphosphinite derivatives of carbohydrates as ligands for asymmetric Grignard cross-coupling reactions, contributing to the field of stereoselective synthesis (Iida & Yamashita, 1988).

  • As Polyphosphorus Donor Ligands

    Jacoby et al. (1993) synthesized tetra (diphenylphosphinite) derivatives based on a calix[n]arene skeleton, demonstrating their application in the structural characterization of dinuclear iron(O) complexes (Jacoby et al., 1993).

Future Directions

While specific future directions for Butyl diphenylphosphinite are not mentioned in the literature, the field of organic chemistry continues to explore and develop new synthetic methods and applications for various compounds. The use of phosphine compounds in catalysis is an active area of research , and future studies may explore the potential applications of Butyl diphenylphosphinite in this context.

properties

IUPAC Name

butoxy(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUAFIWZWXGPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158197
Record name Butyl diphenylphosphinite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl diphenylphosphinite

CAS RN

13360-94-6
Record name Butyl P,P-diphenylphosphinite
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl diphenylphosphinite
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Record name Butyl diphenylphosphinite
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Record name Butyl diphenylphosphinite
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Record name BUTYL DIPHENYLPHOSPHINITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
DG Goodwin, HR Hudson - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… Rotations observed for 2-bromobutane obtained by the interaction of hydrogen bromide and tri-s-butyl phosphite or s-butyl diphenylphosphinite differed slightly, probably because of the …
Number of citations: 16 pubs.rsc.org
PC Kong, DM Roundhill - Journal of the Chemical Society, Dalton …, 1974 - pubs.rsc.org
… The compounds obtained from n-butyl diphenylphosphinite, isopropyl diphenylphosphinite, … Boulder, Colorado, for gifts of methyl diphenylphosphinite and n-butyl diphenylphosphinite. …
Number of citations: 2 pubs.rsc.org
H Aoki, K Kuroda, T Mukaiyama - Chemistry Letters, 2005 - journal.csj.jp
… of 4phenyl-2-butyl diphenylphosphinite was tried by using 1.0 equiv. of 2,6-di-tert-butyl-1,4-benzoquinone, which was successfully employed in our previous paper,4,5 and the desired …
Number of citations: 13 www.journal.csj.jp
BN Strunin, OY Okhlobystin, LI Zakharkin - … of the Academy of Sciences of …, 1963 - Springer
… It must be pointed out that we obtained butyl diphenylphosphinite in 50~/o yield, whereas attempts to carry out the reaction in ether were unsuccessful and a satisfactory yield (42%) was …
Number of citations: 3 link.springer.com
DM Roundhill, RF Sperline, WB Beaulied - Coordination Chemistry …, 1978 - Elsevier
… With methyl diphenylphosphinite the only isolable hydride is compiex II, which can also be formed by extensive hydrolysis of the complex I obtained from n-butyl diphenylphosphinite. …
Number of citations: 170 www.sciencedirect.com
DJ Collins, S Mollard, N Rose… - Australian Journal of …, 1974 - CSIRO Publishing
… In the present work, diphenylprop-2-enylphosphine oxide (8) was prepared by the Arbuzov reaction of butyl diphenylphosphinite with allyl bromide; with ethanolic sodium ethoxide (8) …
Number of citations: 27 www.publish.csiro.au
MI Kabachnik, TY Medved', YM Polikarpov… - Bulletin of the Academy …, 1962 - Springer
… tory synthesis from butyl diphenylphosphinite and 2-bromoethyl ethyl ether by the Arbuzov reaction. … was confirmed by its synthesis from butyl diphenylphosphinite and (2-chloroethyl)…
Number of citations: 3 link.springer.com
M Aydemir, N Meric, A Baysal, Y Turgut… - Journal of …, 2011 - Elsevier
… )oxy)ethyl)}amino]butyldicyclohexylphosphinite, 2 is slightly more enantioselective than the (2R)-2-[benzyl{(2-((diphenylphosphanyl)oxy)ethyl)}amino]butyl diphenylphosphinite, 1 …
Number of citations: 25 www.sciencedirect.com
WB Beaulieu, TB Rauchfuss, DM Roundhill - Inorganic Chemistry, 1975 - ACS Publications
Recently a number of workers have prepared transition metal complexes of substituted phosphinitesand secondary phosphites. The ligands, however, tend to be hydrolytically unstable …
Number of citations: 87 pubs.acs.org
H Aoki, T Mukaiyama - Chemistry letters, 2006 - journal.csj.jp
… Good enantiomeric excess was attained by using methyl acrylate especially in the cases with (S)-sec-butyl diphenylphosphinite and (R)-1-methyl-3-phenylpropyl diphenylphosphinite, …
Number of citations: 9 www.journal.csj.jp

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